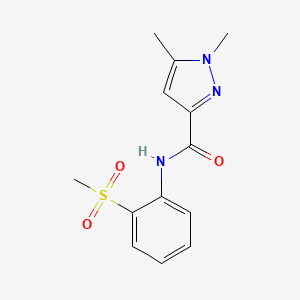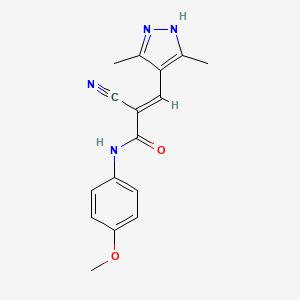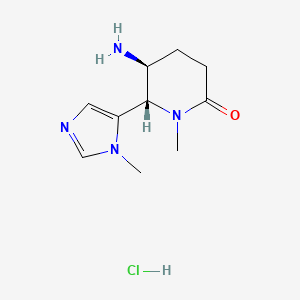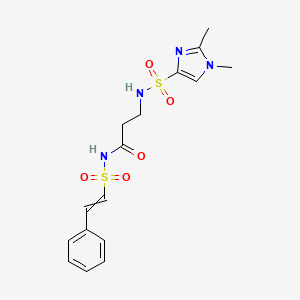![molecular formula C9H5BrOS B2614269 Benzo[b]thiophene-3-carboxaldehyde, 4-bromo- CAS No. 19075-49-1](/img/structure/B2614269.png)
Benzo[b]thiophene-3-carboxaldehyde, 4-bromo-
Übersicht
Beschreibung
Benzo[b]thiophene-3-carboxaldehyde, also known as Thianaphthene-3-carboxaldehyde, can be synthesized from 3-methyl-benzo[b]thiophene . It undergoes phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes .
Synthesis Analysis
The compound can be synthesized from 3-methyl-benzo[b]thiophene . It has been used in the preparation of a series of thiosemicarbazones (TSCs) containing benzothiophen moiety via the reaction of 3-methyl/3-bromobenzo[b]thiophene-2-carboxaldehyde with appropriate thiosemicarbazides .Molecular Structure Analysis
The molecular structure of Benzo[b]thiophene-3-carboxaldehyde is available as a 2D Mol file or as a computed 3D SD file . The compounds were confirmed by elemental analysis, FT-IR, 1H NMR, MALDI-TOF and single crystal X-Ray diffraction techniques .Chemical Reactions Analysis
Benzo[b]thiophene-3-carboxaldehyde undergoes phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes . It also undergoes Suzuki-Miyaura reaction with phenylboronic acid (PBA) or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst .Physical And Chemical Properties Analysis
Benzo[b]thiophene-3-carboxaldehyde has a molecular weight of 162.21 g/mol . It has an XLogP3 value of 2.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It appears as a white to orange to green powder to crystal . It has a melting point of 56.0 to 60.0 °C and a boiling point of 194-196 °C . It has a density of 1.28 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Organic Molecules
Recent studies have focused on the synthesis of halogenated benzo[b]thiophenes, which are crucial intermediates in organic synthesis. For instance, a methodology utilizing copper(II) sulfate pentahydrate and sodium halides in the presence of substituted 2-alkynylthioanisoles has been developed for synthesizing mono- and di-halogenated benzo[b]thiophenes. This approach allows for the selective introduction of halogen atoms around the benzo[b]thiophene ring, offering pathways for creating bioactive molecules and complex organic materials through metal-catalyzed cross-coupling reactions (Kesharwani et al., 2018).
Development of Electrophilic Cyclization Methods
Another significant application is in the development of electrophilic cyclization methods to generate highly functionalized benzo[b]thiophenes. A novel copper-catalyzed electrophilic chlorocyclization method, employing sodium chloride as the chlorine source, has been optimized for diverse substrates. This method demonstrates the synthesis of 2,3-disubstituted benzo[b]thiophenes and 2,3,5-trisubstituted thiophenes in very high yields, showcasing the potential for creating innovative compounds for use in medicinal and materials chemistry (Walter et al., 2019).
Contributions to Materials Science
In the field of materials science, benzo[b]thiophene derivatives play a crucial role in the development of environmentally sensitive biomembrane chromophores. These chromophores, synthesized from bromo(oligo)thiophene carboxaldehyde, exhibit significant red shifts in absorption and emission spectra. Their fluorescence properties are highly sensitive to environmental factors like solvent polarity, membrane potential, and composition, making them suitable for cellular imaging and sensing applications in biological tissues (Yan et al., 2008).
Eigenschaften
IUPAC Name |
4-bromo-1-benzothiophene-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrOS/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRWTUFSHJYRSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CS2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophene-3-carboxaldehyde, 4-bromo- | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2614190.png)



![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2614199.png)



![4-butyl-3-[(4-chlorobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2614206.png)
![6-ethyl 3-methyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2614207.png)

